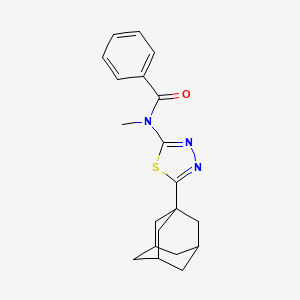

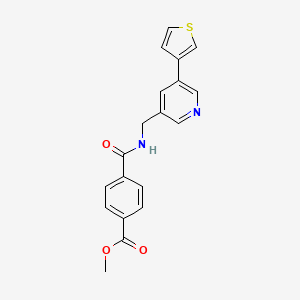

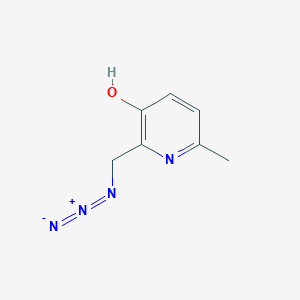

Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate” is a chemical compound that is likely to be used in scientific research . Its diverse applications range from drug discovery to material synthesis, making it an essential tool for advancing various fields of study.

Synthesis Analysis

The synthesis of similar compounds often involves the use of heterocyclic compounds like thiophene . For instance, the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives was achieved using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . Another method involved adding 4-Pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate to ethanol under stirring at room temperature and refluxing the reaction mixture for 8 hours .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography . For instance, the title compound was found to be a monohydrate with characteristic torsion angles: C3—C4—C13—C14: 36.9°, C2—C1—C5—C6: 27.5°, C2—C3—C11—O1: 32.8°, C10—C2—C3—C11: 6.3° . This indicates a high rotational freedom of the pyridyl group linked at C1 and C4 .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of heterocyclic compounds like thiophene . For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to produce aminothiophene derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various methods . For instance, the properties of thiophene derivatives include their use in industrial chemistry and material science as corrosion inhibitors .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The chemical structure related to Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate has been explored for antibacterial properties. For instance, novel series of compounds synthesized from derivatives of benzoates displayed significant antibacterial activity, particularly against B. subtilis, S. aureus, and E. coli. Notably, certain compounds showcased promising results in this realm, indicating a potential for use in antibacterial applications (El-Haggar et al., 2015).

Photophysical Properties

Studies have also delved into the photophysical properties of compounds structurally similar to Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate. These investigations have highlighted unique absorption and emission spectra, shedding light on the potential of these compounds in applications that leverage their photophysical properties. For instance, various derivatives have been examined for their absorption and emission characteristics, providing insights into their photophysical behaviors and potential applications in areas such as materials science and sensor technology (Yoon et al., 2019).

Electrochromic Properties

The compound has relevance in the field of electrochromics as well. Research has focused on synthesizing novel copolymers containing structural analogs, exploring their electrochromic properties. These studies have assessed various properties like spectroelectrochemical behavior, switching ability, and morphologic characteristics, indicating their potential utility in developing electrochromic devices and materials (Aydın & Kaya, 2013).

Coordination Polymers and Photocatalytic Properties

Furthermore, the structure has been utilized in constructing coordination polymers with intriguing structural characteristics. These polymers, derived from new linear carboxylate/pyridyl ligands, have been studied for their design, synthesis, and photocatalytic properties, indicating their potential in applications like catalysis and material science (Liu et al., 2016).

Wirkmechanismus

While the exact mechanism of action for “Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate” is not specified in the search results, similar compounds like Imatinib specifically bind to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Safety and Hazards

Zukünftige Richtungen

The future directions for research involving “Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate” and similar compounds could involve the synthesis of novel heterocyclic compounds with potential biological activities . This could lead to the development of new drugs and advancements in various fields of study.

Eigenschaften

IUPAC Name |

methyl 4-[(5-thiophen-3-ylpyridin-3-yl)methylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-24-19(23)15-4-2-14(3-5-15)18(22)21-10-13-8-17(11-20-9-13)16-6-7-25-12-16/h2-9,11-12H,10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCXGRXIMLDTNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2628305.png)

![Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate](/img/structure/B2628316.png)

![3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2628318.png)